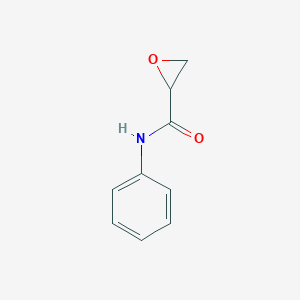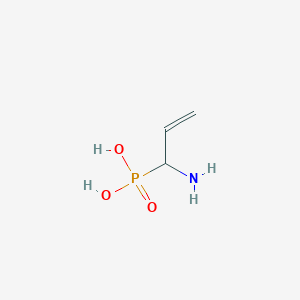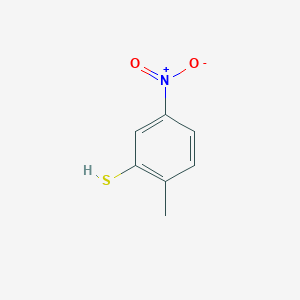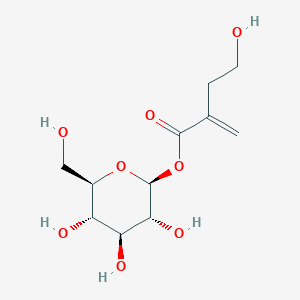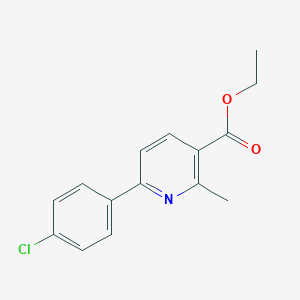
Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate
Übersicht
Beschreibung
Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate, also known as CMPC, is a chemical compound that belongs to the family of pyridine carboxylates. It has been extensively studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals: Antibacterial Agents
This compound has potential applications in the pharmaceutical industry as an antibacterial agent. The structure of Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate suggests that it could be effective in the synthesis of compounds with antibacterial properties . Research indicates that derivatives of 1,3,5-oxadiazine, which can be synthesized from similar compounds, exhibit significant antibacterial activity .
Agriculture: Herbicides
In agriculture, this compound could be used to develop new herbicides. The chlorophenyl group within its structure is often associated with herbicidal activity, and modifications to the pyridine ring could lead to the development of novel herbicides with specific modes of action .
Organic Synthesis: Supramolecular Chemistry
Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate can be utilized in organic synthesis, particularly in supramolecular chemistry. Its molecular structure allows for the creation of molecular clips and other compounds that are essential for building complex molecular assemblies .
Medicine: Antitumor Activity
The compound’s derivatives are of interest in medicine for their antitumor activities. By acting on specific cellular targets, these derivatives could be part of chemotherapeutic regimens aimed at various cancers .
Chemical Research: Ionic Liquids
In chemical research, this compound could be instrumental in the synthesis of ionic liquids. These salts in the liquid state have a range of applications due to their low volatility and high thermal stability .
Material Science: Polymers
The compound could also play a role in the development of new polymers. Its structural components may contribute to the creation of polymers with unique properties, such as enhanced durability or electrical conductivity .
Explosives Manufacturing
Another potential application is in the manufacturing of explosives. The energetic nature of the oxadiazine ring, which can be derived from this compound, makes it a candidate for the synthesis of new explosive materials .
Biological Research: Larvicidal Agents
Finally, in biological research, derivatives of this compound could be explored as larvicidal agents. Their ability to interfere with the larval stages of various pests could be beneficial in controlling populations of mosquitoes and other vectors of disease .
Eigenschaften
IUPAC Name |
ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVNZWGMQHOLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358500 | |
| Record name | Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108715-11-3 | |
| Record name | Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)

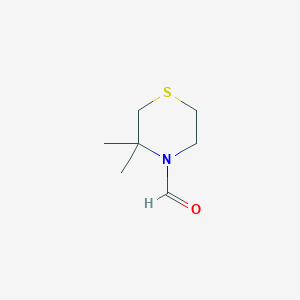
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)



